1-Iodooctane-D17

Stable Isotope Labeling Mass Spectrometry Quantitative Analysis

1-Iodooctane-D17 is a perdeuterated derivative of 1-iodooctane, an eight-carbon primary alkyl iodide. All seventeen hydrogen atoms are replaced with deuterium (²H), a stable heavy isotope of hydrogen.

Molecular Formula C8H17I
Molecular Weight 257.23 g/mol
CAS No. 340256-37-3
Cat. No. B3044150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodooctane-D17
CAS340256-37-3
Molecular FormulaC8H17I
Molecular Weight257.23 g/mol
Structural Identifiers
SMILESCCCCCCCCI
InChIInChI=1S/C8H17I/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2
InChIKeyUWLHSHAHTBJTBA-OISRNESJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodooctane-D17 (CAS 340256-37-3): Perdeuterated Alkyl Iodide for Isotopic Labeling and Quantitative Analysis


1-Iodooctane-D17 is a perdeuterated derivative of 1-iodooctane, an eight-carbon primary alkyl iodide. All seventeen hydrogen atoms are replaced with deuterium (²H), a stable heavy isotope of hydrogen . This full deuteration provides a distinct mass shift of +17 Da compared to the unlabeled compound, making it uniquely suited for use as an internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies . The compound is typically supplied with isotopic enrichment of ≥98 atom % D and is stabilized with copper to prevent degradation .

1 Perdeuterated internal standard designed for unambiguous mass resolution in isotope dilution MS quantification
2 High isotopic enrichment specification suitable for trace-level analyte detection in complex matrices
3 Copper-stabilized to maintain chemical integrity and isotopic fidelity during long-term storage

Why Non-Deuterated or Partially Deuterated 1-Iodooctane Analogs Cannot Substitute for 1-Iodooctane-D17 in Critical Applications


Generic substitution with unlabeled 1-iodooctane or partially deuterated analogs (e.g., 1-iodooctane-d2) is not feasible for applications requiring precise isotopic differentiation. Unlabeled 1-iodooctane co-elutes with the target analyte in chromatographic separations and shares the same nominal mass, preventing accurate quantification via mass spectrometry [1]. Partially deuterated variants provide only a minimal mass shift (+2 Da for d2), which may be insufficient to resolve from natural isotopic abundance peaks or matrix interferences . Furthermore, the perdeuteration of 1-Iodooctane-D17 ensures uniform isotopic labeling across all hydrogen positions, eliminating site-specific variability in kinetic isotope effect studies or metabolic tracing experiments [2].

Target
1-Iodooctane-D17 (perdeuterated)
Non-deuterated 1-iodooctane
Risk
Mass resolution advantage
+17 Da shift ensures clear separation from analyte
Indistinguishable from analyte
Identical mass prevents use as internal standard
Risk
Isotopic interference control
Perdeuteration minimizes overlap with natural abundance isotopologues
Partial deuteration may not suffice
D2-labeled analog (+2 Da) may still co-mingle with analyte isotopic envelope, affecting accuracy
Risk
Chromatographic behavior characterized
Predictable H/D isotope effect supports method validation
Retention shift variability
Non- or partially deuterated forms may exhibit different or less predictable retention shifts, complicating peak assignment

Quantitative Differentiation Evidence for 1-Iodooctane-D17 Against Closest Analogs


Isotopic Enrichment and Mass Shift: 1-Iodooctane-D17 vs. Unlabeled 1-Iodooctane

1-Iodooctane-D17 is supplied with an isotopic enrichment of 98 atom % D, meaning 98% of hydrogen atoms in the molecule are deuterium (²H) . This contrasts with unlabeled 1-iodooctane, which contains natural abundance hydrogen (~0.015% D). The perdeuteration results in a molecular weight increase of 17.11 Da (257.23 g/mol vs. 240.12 g/mol), providing a distinct mass shift for mass spectrometric detection .

Mass Resolution
Head-to-head
+17.1 Da vs. +2 Da (D2 analog); 8.5-fold greater mass shift
Supports unambiguous quantification without isotopic interference
Calculated from molecular formulas; D2 shift may co-elute with natural isotopologues
Stable Isotope Labeling Mass Spectrometry Quantitative Analysis

Molecular Weight and Density Differentiation: 1-Iodooctane-D17 vs. Unlabeled 1-Iodooctane

The replacement of all 17 hydrogen atoms with deuterium increases the molecular weight from 240.12 g/mol (unlabeled) to 257.23 g/mol (d17) . Despite the significant mass increase, the density shows a slight decrease: 1.3±0.1 g/cm³ for the deuterated compound versus 1.33 g/mL at 25°C for the unlabeled analog [1]. This small difference reflects the weaker intermolecular interactions in deuterated hydrocarbons due to lower zero-point vibrational energy [2].

Isotopic Enrichment
Specification review
98 atom % D
Low unlabeled impurity minimizes background interference
As per supplier Certificate of Analysis; typical range 95–98%
Physicochemical Properties Deuterium Isotope Effect Material Characterization

Boiling Point and Flash Point Differentiation: 1-Iodooctane-D17 vs. 1-Bromooctane-d17 and 1-Chlorooctane-d17

Among perdeuterated octyl halides, the iodine analog exhibits the highest boiling point and flash point. 1-Iodooctane-D17 has a boiling point of 225.3±3.0 °C at 760 mmHg and a flash point of 95.0±0.0 °C . In contrast, 1-bromooctane-d17 boils at 201 °C with a flash point of 78 °C , while 1-chlorooctane (non-deuterated analog) boils at 181.5 °C [1]. This trend reflects the increasing molecular weight and polarizability of the halogen atom from chlorine to iodine.

Chromatographic Shift
Class-level
t_R(H)/t_R(D) ≈ 1.0009–1.0400 (GC-MS)
Predictable retention shift aids peak assignment in complex chromatograms
Class-level inference for deuterated compounds; typical GC stationary phases
Halogenated Hydrocarbons Thermophysical Properties Safety Parameters

Mass Spectrometry Internal Standard Performance: 1-Iodooctane-D17 vs. 1-Iodooctane-d2

As an internal standard, 1-Iodooctane-D17 provides a mass shift of +17 Da relative to the analyte 1-iodooctane, enabling baseline resolution in quadrupole and time-of-flight mass analyzers . In comparison, the d2 analog (1-iodooctane-1,1-d2) offers only a +2 Da shift, which can overlap with the natural abundance M+2 isotopic peak of the analyte (~1.1% for 13C2), potentially compromising quantification accuracy . The larger mass difference of the d17 compound minimizes this isotopic interference, improving lower limit of quantification (LLOQ) and precision in complex biological matrices [1].

Chemical Stability
Supporting evidence
Copper-stabilized; extends usable shelf life
Preserves isotopic fidelity during storage, reducing re-characterization needs
Re-analysis recommended after 3 years; protect from light
LC-MS/MS GC-MS Quantitative Bioanalysis

Kinetic Isotope Effect: 1-Iodooctane-D17 vs. Unlabeled 1-Iodooctane in Reaction Mechanisms

Perdeuteration of 1-iodooctane can significantly alter reaction rates in transformations where C-H bond cleavage is rate-limiting. For example, in reactions involving hydrogen atom abstraction or proton transfer, the kinetic isotope effect (KIE) for C-D vs. C-H bond breaking is typically 6-10 at 25°C, leading to slower reaction rates for the deuterated compound [1]. This property is exploited in mechanistic studies to identify rate-determining steps and in pharmaceutical development to modulate drug metabolism [2].

Analytical Application
Supporting evidence
Documented as GC-MS/MS standard for alkyl iodide analysis
Reduces method development time; D2 analog is referenced only as general GC-MS reference
Based on vendor technical documentation
Kinetic Isotope Effect Reaction Mechanism Deuterium Labeling

Chemical Stability: 1-Iodooctane-D17 Stabilized with Copper vs. Unstabilized 1-Iodooctane

1-Iodooctane-D17 is typically supplied stabilized with copper to prevent decomposition and iodine liberation, which can occur upon exposure to light and air . In contrast, unstabilized 1-iodooctane may degrade over time, forming iodine and potentially compromising reaction outcomes or analytical accuracy . The stabilization ensures long-term storage stability, with vendors recommending re-analysis after three years .

Physicochemical Similarity
Class-level
Nearly identical extraction, ionization, and matrix effect behavior vs. unlabeled analyte
Accurate compensation for analytical variability in LC/GC-MS workflows
Inferred from general SIL-IS principles; not quantified for this specific compound
Chemical Stability Storage Conditions Quality Control

Recommended Application Scenarios for 1-Iodooctane-D17 Based on Differential Evidence


Quantitative LC-MS/MS Analysis of 1-Iodooctane in Biological Matrices

1-Iodooctane-D17 serves as an ideal internal standard for the accurate quantification of 1-iodooctane in plasma, urine, or tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The +17 Da mass shift ensures complete separation from the analyte signal, minimizing matrix effects and improving assay precision .

Reaction Mechanism Elucidation via Kinetic Isotope Effect Studies

The perdeuteration of 1-iodooctane allows researchers to probe reaction mechanisms by comparing the rates of deuterated and non-deuterated substrates. A significant kinetic isotope effect (kH/kD > 1) indicates that C-H bond cleavage is involved in the rate-determining step, providing valuable mechanistic insights .

Synthesis of Deuterium-Labeled MRI Contrast Agents

1-Iodooctane-D17 is used as a reagent to react with polyethylenimine, forming amphiphilic MRI probes. These probes are employed for ultrasensitive imaging of chondrocyte cells, facilitating research in regenerative medicine and tissue engineering .

Preparation of Deuterated Building Blocks for Pharmaceutical Synthesis

As a perdeuterated primary alkyl iodide, 1-Iodooctane-D17 is a valuable starting material for the synthesis of deuterium-labeled analogs of bioactive compounds. Deuteration can alter the pharmacokinetic profile of drug candidates, potentially leading to improved metabolic stability and reduced toxicity .

Application
Selection Property
Validation Focus
GC-MS/MS quantification of 1-iodooctane in research matrices
High isotopic enrichment and +17 Da mass shift for interference-free detection
Method accuracy, matrix effect correction, and isotopic interference control
Environmental and mechanistic tracer studies
Perdeuteration and copper stabilization for long-term isotopic integrity
Isotopic fidelity under field/laboratory conditions; peak identification in complex chromatograms
Synthesis of deuterium-labeled research probes
Reactive alkyl iodide handle with stable isotope label
Deuterium incorporation analysis; probe characterization via MS
Preclinical ADME research of 1-iodooctane-containing compounds
Mass-differentiated tracer for selective quantification in biological matrices
Exposure-model interpretation; metabolic pathway tracking without endogenous interference

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